molecular formula C19H25ClN2O2 B4533273 N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide

N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide

Cat. No. B4533273
M. Wt: 348.9 g/mol
InChI Key: INQFMRXSIGPNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been extensively studied for its potential application in cancer therapy due to its ability to selectively target cancer cells.

Mechanism of Action

N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region. This results in the displacement of the transcription initiation factor SL1, which is required for RNA polymerase I transcription. The inhibition of RNA polymerase I transcription leads to a reduction in ribosomal RNA synthesis and ultimately cell death.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway. It has also been shown to inhibit the DNA repair protein PARP1, which may contribute to its cytotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is its potential toxicity, which may limit its clinical application. Another limitation is the lack of biomarkers to predict response to treatment, which may hinder its clinical development.

Future Directions

There are several future directions for N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide research. One direction is to identify biomarkers that can predict response to treatment. Another direction is to develop combination therapies that can enhance the efficacy of N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide. Additionally, further preclinical and clinical studies are needed to fully understand the potential of N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide as a cancer therapy.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential application in cancer therapy. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many cancers. This leads to a reduction in ribosomal RNA synthesis and ultimately cell death. N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide has been shown to be effective in preclinical studies against a variety of cancer types, including breast, colon, and pancreatic cancer.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c20-16-10-5-4-9-15(16)13-21-18(23)17-11-6-12-22(17)19(24)14-7-2-1-3-8-14/h4-5,9-10,14,17H,1-3,6-8,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQFMRXSIGPNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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